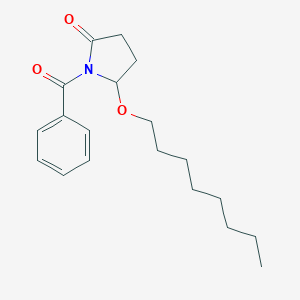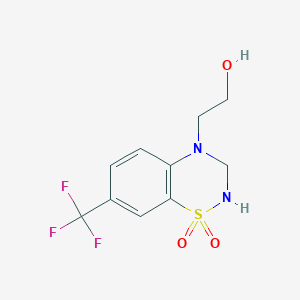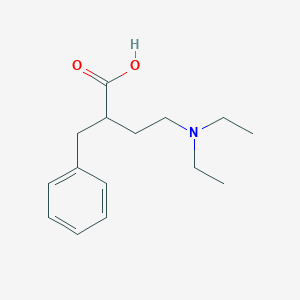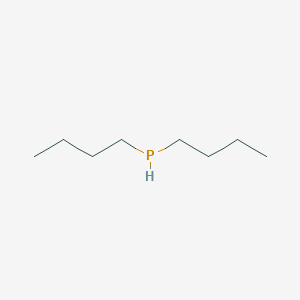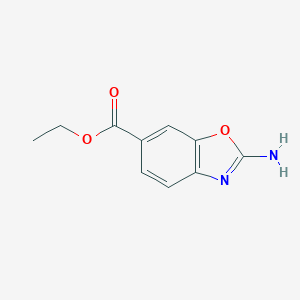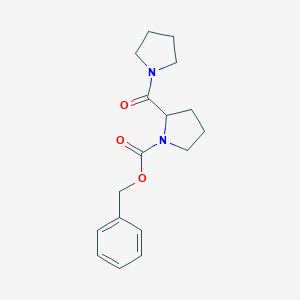
5-Nitropyridine-2-carbaldéhyde
Vue d'ensemble
Description
5-Nitropyridine-2-carbaldehyde, also known as 5-Nitropyridine-2-carbaldehyde, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des nitropyridines
5-Nitropyridine-2-carbaldéhyde: est un intermédiaire clé dans la synthèse de diverses nitropyridines. La réaction des dérivés de la pyridine avec les ions nitronium conduit à la formation d'ions nitropyridinium, qui peuvent être transformés en différentes nitropyridines. Ce processus est crucial pour la création de composés ayant des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques .
Applications de semi-conducteurs organiques
Le composé a été utilisé pour synthétiser des matériaux organiques comme 9-[(5-Nitropyridin-2-Aminoéthyl) Iminiométhyl]-Anthracène (NAMA), qui présente des propriétés de semi-conducteur. Ces matériaux sont importants pour leurs applications en optoélectronique et en photonique, où ils peuvent modifier les propriétés optiques et électriques des dispositifs .
Analyse des propriétés optiques
This compound: des dérivés ont été étudiés pour leurs propriétés optiques. L'évaluation des constantes optiques telles que le coefficient d'absorption, la bande d'énergie optique et l'indice de réfraction est essentielle pour le développement de nouveaux matériaux pour des applications technologiques telles que les transistors à couches minces et les cellules solaires .
Investigation des paramètres de la diode
Le composé joue un rôle déterminant dans l'investigation des paramètres de la diode. Par exemple, la synthèse du NAMA à partir de This compound permet de déterminer le facteur d'idéalité et la hauteur de barrière dans les diodes Schottky, qui sont des paramètres critiques pour les performances des dispositifs électroniques .
Études cristallographiques
Les techniques cristallographiques utilisent des dérivés de This compound pour faire croître des monocristaux. Ces cristaux sont ensuite caractérisés pour comprendre leurs propriétés structurelles et électroniques, ce qui est essentiel pour la conception de matériaux avancés et de dispositifs moléculaires .
Analyse de la surface de Hirshfeld
Le composé est également utilisé dans l'analyse de la surface de Hirshfeld pour étudier les interactions intermoléculaires au sein des structures cristallines. Cette analyse aide à comprendre l'emballage et la stabilité des cristaux moléculaires, ce qui est important pour la conception de matériaux robustes .
Chimie computationnelle
En chimie computationnelle, This compound et ses dérivés sont modélisés pour prédire leur comportement et leurs propriétés. Cela aide au criblage virtuel des composés pour diverses applications avant qu'ils ne soient synthétisés en laboratoire .
Réactions de substitution vicariante
Le composé est impliqué dans des réactions de substitution vicariante pour créer une série de nitropyridines substituées. Ces réactions sont importantes pour la synthèse de composés ayant des propriétés électroniques et stériques spécifiques, qui peuvent être adaptées à des applications particulières .
Safety and Hazards
5-Nitropyridine-2-carbaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Orientations Futures
The future directions for 5-Nitropyridine-2-carbaldehyde could involve exploring how 5-nitropyridine-2-sulfonic acid and its potassium salt could be utilized as starting materials for 2,5-substituted pyridines . Additionally, the synthesis of unsymmetrical 5-nitropyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction could be a promising area of research .
Propriétés
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
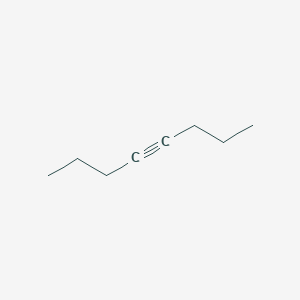
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
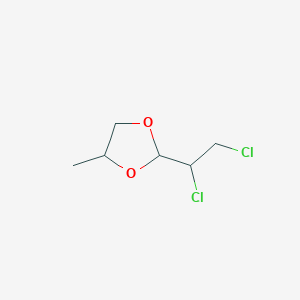
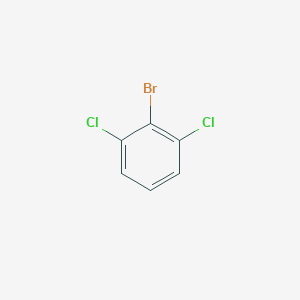
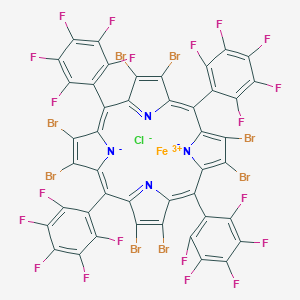
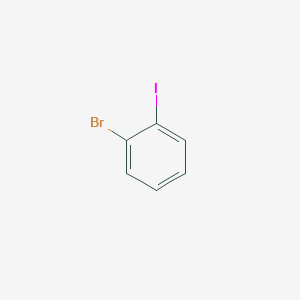
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
